molecular formula C11H11NO2 B14835989 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile

3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile

Cat. No.: B14835989
M. Wt: 189.21 g/mol
InChI Key: HWOFHPKZBNXGPT-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step to introduce the cyclopropylmethoxy group. Finally, the compound undergoes oxidation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to achieve high yields and purity. The intermediates are carefully purified at each step to ensure the final product meets the required specifications. The use of advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological pathways and cellular processes.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as idiopathic pulmonary fibrosis (IPF).

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, the compound inhibits the phosphorylation of Smad2/3 proteins induced by TGF-β1. This inhibition prevents the formation of the Smad2/3-Smad4 complex, which is essential for the transcriptional regulation of genes involved in epithelial-mesenchymal transformation. By blocking this pathway, the compound reduces the deposition of extracellular matrix components and alleviates fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its potential therapeutic applications, particularly in the treatment of pulmonary fibrosis, highlight its significance in medical research .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-hydroxybenzonitrile

InChI

InChI=1S/C11H11NO2/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2

InChI Key

HWOFHPKZBNXGPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C#N)O

Origin of Product

United States

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